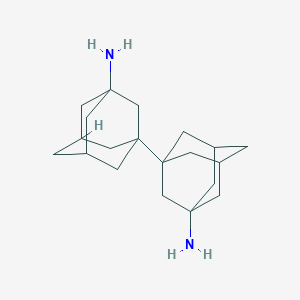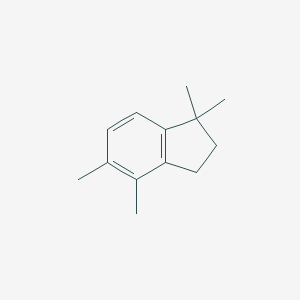
Indan, 1,1,4,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indian, 1,1,4,5-tetramethyl- is a chemical compound that belongs to the family of quaternary ammonium salts. It is also known as ITM and is commonly used in scientific research due to its unique properties. This compound has a molecular formula of C9H20N+ and a molecular weight of 156.26 g/mol.
Mécanisme D'action
The mechanism of action of Indian, 1,1,4,5-tetramethyl- is not fully understood. However, it is believed that this compound acts as a surfactant and forms micelles in the reaction medium. These micelles help to solubilize the reactants and facilitate their transfer between phases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Indian, 1,1,4,5-tetramethyl- are not well-documented. However, it is believed that this compound has low toxicity and is not harmful to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Indian, 1,1,4,5-tetramethyl- in laboratory experiments are its low toxicity, ease of synthesis, and effectiveness as a phase transfer catalyst. However, the limitations of this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of Indian, 1,1,4,5-tetramethyl- in scientific research. One of the most promising areas of research is the development of new synthetic methods that use ITM as a catalyst. Additionally, the use of ITM in the synthesis of new materials and drugs is an area of active research.
Conclusion:
In conclusion, Indian, 1,1,4,5-tetramethyl- is a unique compound that has a wide range of applications in scientific research. Its effectiveness as a phase transfer catalyst and low toxicity make it an attractive option for use in laboratory experiments. With ongoing research, this compound has the potential to play an even more significant role in the development of new materials and drugs.
Méthodes De Synthèse
The synthesis of Indian, 1,1,4,5-tetramethyl- involves the reaction of tetramethylammonium iodide with silver oxide. This reaction leads to the formation of ITM and silver iodide as a by-product. The process of synthesis is relatively simple and is commonly used in the laboratory.
Applications De Recherche Scientifique
Indian, 1,1,4,5-tetramethyl- has a wide range of applications in scientific research. One of its primary uses is as a phase transfer catalyst in organic synthesis. This compound is used to facilitate the transfer of a reactant from one phase to another, which is essential in many chemical reactions.
Propriétés
Numéro CAS |
16204-57-2 |
|---|---|
Nom du produit |
Indan, 1,1,4,5-tetramethyl- |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3,3,6,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-12-11(10(9)2)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
BKSQAMSHSDSRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
SMILES canonique |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
Synonymes |
1,1,4,5-Tetramethylindane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



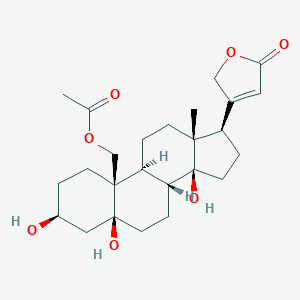
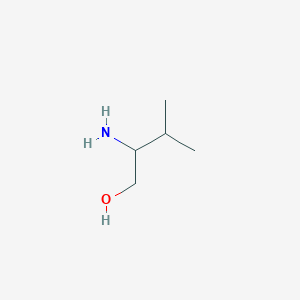
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
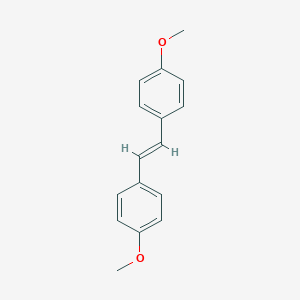
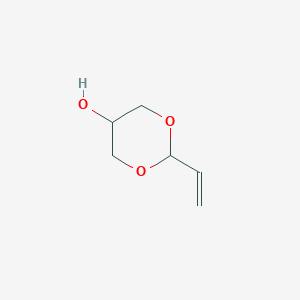




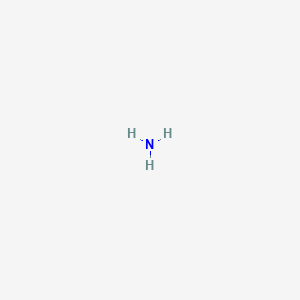
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

